methyl N-(propan-2-ylcarbamoyl)alaninate
Description
Methyl N-(propan-2-ylcarbamoyl)alaninate is an alanine-derived compound characterized by a methyl ester group at the carboxylic acid terminus and a propan-2-ylcarbamoyl substituent on the amino group. The methyl ester enhances lipophilicity, while the carbamoyl group may influence hydrogen-bonding interactions or stability under varying pH conditions.
Properties
IUPAC Name |
methyl 2-(propan-2-ylcarbamoylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)9-8(12)10-6(3)7(11)13-4/h5-6H,1-4H3,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOAQVABUIHFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing methyl N-(propan-2-ylcarbamoyl)alaninate involves the enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate. This process uses lithium bis(trimethylsilyl)amine as a base and is conducted in a continuous-flow microreactor. The reaction parameters, such as temperature, residence time, reactant stoichiometry, and base concentration, are optimized to maximize yield and enantiomeric excess .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of continuous-flow microreactors in the synthesis of similar compounds suggests a scalable and efficient approach for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(propan-2-ylcarbamoyl)alaninate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl N-(propan-2-ylcarbamoyl)alaninate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying peptide interactions and enzyme-substrate relationships.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-(propan-2-ylcarbamoyl)alaninate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of chymotrypsin-like elastase family member 1 in humans . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below compares key structural attributes of methyl N-(propan-2-ylcarbamoyl)alaninate with analogous compounds:
Key Observations :
- Lipophilicity : The methyl ester in the target compound increases lipophilicity compared to the carboxylate in Sodium N-(2-ethylhexyl)-β-alaninate, which is water-soluble .
- Backbone Flexibility: Unlike N-Methylalanine, which retains a simple α-amino acid structure, the target compound’s carbamoyl-ester modification may limit conformational flexibility .
Stability and Reactivity
- pH Stability : Sodium N-(2-ethylhexyl)-β-alaninate is stable in acidic/basic conditions due to its amphoteric nature . The target compound’s ester may hydrolyze under alkaline conditions, limiting its stability.
- Thermal Degradation : Methyl esters typically decompose at higher temperatures (>150°C), whereas carboxylates (e.g., Sodium N-(2-ethylhexyl)-β-alaninate) exhibit superior thermal resilience .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
